N,N-Dimethylthioacetamide
Description
Overview of Thioamide Chemistry and its Significance
Thioamides are a class of organic compounds characterized by the functional group R-C(=S)-N(R')(R''), where a sulfur atom replaces the carbonyl oxygen of an amide. This substitution imparts unique chemical properties. The carbon-sulfur double bond is longer and weaker than the carbon-oxygen double bond in amides, and the C-N bond has a greater degree of double-bond character. Consequently, thioamides exhibit a higher rotational barrier around the C-N bond compared to their amide counterparts.
The significance of thioamide chemistry is multifaceted. In medicinal chemistry, thioamides are recognized as important isosteres of amides. researchgate.net Replacing an amide with a thioamide in a biologically active molecule can enhance its metabolic stability, improve cell permeability, and modulate its binding affinity to biological targets. oup.com Thioamide-containing compounds have shown a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. sigmaaldrich.com Furthermore, the sulfur atom in thioamides makes them effective ligands for metal ions and valuable intermediates in the synthesis of sulfur-containing heterocycles. acs.org
Historical Context of N,N-Dimethylthioacetamide Studies
The synthesis of thioamides via the thionation of amides using phosphorus sulfides is a well-established method dating back to the 1870s. While a definitive first synthesis of this compound is not readily found in early literature, studies involving this compound began to appear by the mid-20th century. For instance, research published in 1966 detailed spectrochemical studies of this compound in complexes with cobalt(II), indicating its availability and interest as a ligand in coordination chemistry during that period. ias.ac.in
A comprehensive spectroscopic analysis of this compound, including its infrared and Raman spectra, was published in 1968. aip.org This study provided fundamental data on its vibrational frequencies and helped to elucidate its structural characteristics. The synthesis is commonly achieved by treating N,N-dimethylacetamide with a thionating agent like phosphorus pentasulfide or Lawesson's reagent. oup.com These early and foundational studies paved the way for more detailed investigations into its reactivity and applications.
Scope and Objectives of Current Research on this compound
Contemporary research on this compound is diverse, focusing on its fundamental chemical properties and its application in various specialized areas. Key objectives of current studies include:
Coordination Chemistry: A primary area of research involves investigating its role as a ligand in coordination complexes. Studies have explored the formation and characterization of this compound complexes with a range of metal ions, including platinum(II), cobalt(II), copper(I), mercury(II), and lead(II). acs.orgsolubilityofthings.com Research aims to understand the bonding, structure, and reactivity of these complexes, particularly how the sulfur atom coordinates with the metal center. oup.comacs.org
Development of Chemical Sensors: The thioamide group can act as a recognition site for specific analytes. A significant research objective is the incorporation of the this compound moiety into larger molecules to create fluorescent probes. For example, it has been used to develop a selective and sensitive fluorescent probe for the detection of mercury(II) ions. researchgate.net
Spectroscopic and Theoretical Studies: Modern research continues to probe the fundamental molecular dynamics of this compound. Advanced spectroscopic techniques, such as surface-enhanced Raman spectroscopy (SERS) and resonance Raman spectroscopy, are employed to study its behavior, such as its adsorption on metal surfaces and its decay dynamics after electronic excitation. sigmaaldrich.comacs.org These experimental studies are often coupled with theoretical calculations to model its rotational energy barriers and solvent effects, providing deeper insight into its molecular behavior.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₉NS |
| Molecular Weight | 103.19 g/mol |
| CAS Number | 631-67-4 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Characteristic sulfur-like |
| Density | 0.9762 g/cm³ |
| Melting Point | -37.0 °C |
| Boiling Point | 197.0 °C |
| Solubility | Highly soluble in polar solvents like water and alcohols. |
Spectroscopic Data Highlights for this compound
| Spectroscopic Technique | Key Observations (Wavenumber, cm⁻¹) | Reference |
| Infrared (IR) Spectroscopy | C-N stretching frequency: ~1540 cm⁻¹; C=S bands: ~870 cm⁻¹ and ~656 cm⁻¹ | oup.com |
| Raman Spectroscopy | Used to study vibrational modes and adsorption on metal surfaces. | sigmaaldrich.com |
Properties
IUPAC Name |
N,N-dimethylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-4(6)5(2)3/h1-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNQXZAHNDFIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060892 | |
| Record name | Ethanethioamide, N,N-dimethyl- | |
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Molecular Weight |
103.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-67-4 | |
| Record name | N,N-Dimethylethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanethioamide, N,N-dimethyl- | |
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| Record name | Ethanethioamide, N,N-dimethyl- | |
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| Record name | Ethanethioamide, N,N-dimethyl- | |
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| Record name | N,N-Dimethylthioacetamide | |
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Advanced Synthetic Methodologies for N,n Dimethylthioacetamide and Its Derivatives
Established Reaction Pathways for N,N-Dimethylthioacetamide Synthesis
Two primary and historically significant methods for the synthesis of this compound involve the reaction of thioacetic acid with dimethylamine (B145610) and the thionation of N,N-dimethylacetamide using phosphorus pentasulfide.
Reaction of Thioacetic Acid with Dimethylamine
The direct reaction between thioacetic acid and dimethylamine represents a fundamental approach to forming the thioamide bond in this compound. This reaction is an example of thioacylation, where the thioacyl group from thioacetic acid is transferred to the nitrogen atom of dimethylamine.
The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of dimethylamine on the electrophilic carbonyl carbon of thioacetic acid. This is followed by the elimination of a molecule of water to yield the final product, this compound. The general reaction scheme is as follows:
CH₃COSH + (CH₃)₂NH → CH₃CSN(CH₃)₂ + H₂O
While this method is conceptually straightforward, the efficiency and yield of the reaction can be influenced by several factors, including the reaction temperature, the solvent used, and the presence of activating agents or catalysts.
| Reactant 1 | Reactant 2 | Product | Key Transformation |
| Thioacetic Acid | Dimethylamine | This compound | Thioacylation |
Synthesis from N,N-Dimethyl Acetamide and Phosphorus Pentasulfide
A widely employed and robust method for the synthesis of this compound is the thionation of its corresponding amide, N,N-dimethylacetamide, using a thionating agent. Phosphorus pentasulfide (P₄S₁₀) is a classical and effective reagent for this transformation. nih.govrsc.org
The reaction involves the replacement of the oxygen atom of the amide carbonyl group with a sulfur atom. The mechanism of thionation with phosphorus pentasulfide is believed to involve the dissociation of the P₄S₁₀ cage into reactive P₂S₅ monomers in solution. nih.gov These monomers then react with the amide. A combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (HMDO) has been reported to efficiently convert amides to their corresponding thioamides, with dichloromethane (B109758) being a recommended solvent. nih.govnih.govresearchgate.net
The general reaction is depicted below:
CH₃CON(CH₃)₂ + P₄S₁₀ → CH₃CSN(CH₃)₂
This method is versatile and has been applied to a wide range of amides. However, it often requires elevated temperatures and the use of stoichiometric amounts of the thionating agent. Lawesson's reagent is another popular thionating agent that operates under similar principles and is known for its milder reaction conditions in some cases. nih.govalfa-chemistry.comwikipedia.orgorganic-chemistry.org The mechanism of Lawesson's reagent involves the formation of a reactive dithiophosphine ylide intermediate. nih.govalfa-chemistry.comorganic-chemistry.org
| Starting Material | Reagent | Product | Reaction Type |
| N,N-Dimethylacetamide | Phosphorus Pentasulfide (P₄S₁₀) | This compound | Thionation |
| N,N-Dimethylacetamide | Lawesson's Reagent | This compound | Thionation |
Novel Synthetic Approaches and Their Mechanistic Investigations
The quest for more efficient, selective, and environmentally benign synthetic methods has led to the development of novel approaches for the synthesis of thioamides, including this compound and its derivatives.
Exploration of Chemo- and Regioselective Routes
Recent research has focused on developing chemo- and regioselective methods for thioamide synthesis. These methods aim to selectively introduce the thioamide functionality in the presence of other reactive groups within a molecule.
One notable approach is the three-component synthesis of aromatic thioamides from substituted benzaldehydes, primary amines, and elemental sulfur in water, mediated by potassium carbonate. mdpi.com This method offers a practical and catalyst-free route to aryl-substituted thioamides. While not a direct synthesis of this compound, the principles of this multicomponent reaction could potentially be adapted.
Another innovative strategy involves the transition-metal-free, one-pot synthesis of thioamides from chlorohydrocarbons, amides, and elemental sulfur. chemistryviews.org This method has the advantage of avoiding residual transition metals in the final product.
Mechanistic Studies of Thioamide Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Mechanistic studies on thioamide formation have provided valuable insights into the intermediates and transition states involved.
For instance, the mechanism of thionation using Lawesson's reagent is understood to proceed through a four-membered ring intermediate, a thiaoxaphosphetane, which then collapses to form the thiocarbonyl and a stable P=O bond. nih.govalfa-chemistry.comorganic-chemistry.org This mechanism is analogous to the Wittig reaction. Computational studies have further elucidated the energetics of this process, confirming that the formation of the strong P=O bond is a major driving force for the reaction.
Mechanistic investigations into the reaction of thioacids and azides have revealed that the reaction can proceed through different pathways depending on the electronic nature of the azide, involving a thiatriazoline intermediate. researchgate.net Such studies highlight the complexity of thioamide formation and the potential for controlling reaction outcomes through a deep understanding of the underlying mechanisms.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of thioamides to reduce the environmental impact of chemical processes. This involves the use of safer solvents, renewable starting materials, and catalytic methods.
A significant advancement in this area is the use of water as a solvent for thioamide synthesis. Water-mediated synthesis of thioamides from aldehydes and N-substituted formamides using sodium sulfide (B99878) as the sulfur source has been reported as a practical and efficient method. organic-chemistry.org Furthermore, a greener protocol for thioamide synthesis has been developed using a multi-component reaction of an aldehyde, an amine, and sulfur catalyzed by humic acid in solvent-free conditions. mdpi.com This method utilizes a biodegradable and readily available catalyst.
Ultrasound-assisted synthesis has also emerged as a green technique. The use of ultrasound has been shown to accelerate the synthesis of aryl thioamides from carboxylic acids and thiourea (B124793) in the presence of ammonium (B1175870) ceric nitrate, leading to higher yields in shorter reaction times compared to conventional methods.
These green approaches offer promising alternatives to traditional methods, minimizing waste and the use of hazardous substances in the synthesis of this compound and other thioamides.
| Green Chemistry Approach | Key Features | Example Application |
| Water as a solvent | Reduces use of volatile organic compounds | Synthesis of thioamides from aldehydes and formamides |
| Biocatalysis/Organocatalysis | Use of renewable and non-toxic catalysts | Humic acid-catalyzed synthesis of thioamides |
| Ultrasound irradiation | Energy efficiency, shorter reaction times | Accelerated synthesis of aryl thioamides |
Solvent-Free and Atom-Economical Methods
The reduction or complete elimination of volatile organic solvents is a cornerstone of green chemistry, as these solvents are often toxic, flammable, and contribute to environmental pollution. researchgate.net Solvent-free synthesis, also known as neat reaction, offers a powerful alternative by conducting reactions with only the reactants and a catalyst. cem.com This approach is frequently coupled with microwave irradiation, which can dramatically reduce reaction times from hours to minutes and improve yields. researchgate.net
One prominent solvent-free method involves the condensation of aryl ketones and aldehydes using iodine impregnated on a solid support like neutral alumina (B75360) under microwave activation. researchgate.net This technique provides a clean, efficient, and environmentally benign pathway to various chalcones, which are precursors in many syntheses. researchgate.net The principles of this methodology are directly applicable to the synthesis of thioamides, where reactants can be adsorbed onto mineral oxides, facilitating the reaction without a bulk solvent phase. cem.com
Atom economy is another critical metric for sustainable synthesis, focusing on maximizing the incorporation of reactant atoms into the final product. Multi-component reactions (MCRs) are inherently atom-economical as they combine three or more starting materials in a single step to form a product that contains the majority of the atoms from the reactants. A green protocol for synthesizing a wide variety of thioamides involves the reaction of an aldehyde or ketone, a secondary amine, and elemental sulfur. researchgate.net This type of reaction showcases high atom economy by constructing the thioamide core through the formation of new C=S and C-N bonds in one pot, minimizing byproduct formation.
The following table compares a conventional synthesis approach with a modern, solvent-free methodology for the synthesis of a representative thioamide derivative.
| Parameter | Conventional Method | Solvent-Free Microwave Method |
|---|---|---|
| Solvent | Toluene, Xylene, or other VOCs | None (Solid support, e.g., Alumina) |
| Reaction Time | Several hours (e.g., 2-6 hours) | Minutes (e.g., < 2 minutes) |
| Energy Source | Conventional thermal heating (oil bath) | Microwave irradiation |
| Catalyst | Lawesson's reagent, P4S10 | Iodine on Alumina |
| Yield | Variable, often moderate | High to excellent (e.g., 79-95%) |
| Work-up | Solvent extraction, column chromatography | Simple filtration, minimal purification |
Catalyst Development for Sustainable Synthesis
Catalysis is at the heart of sustainable chemical manufacturing. The development of efficient, selective, and recyclable catalysts is crucial for designing environmentally friendly synthetic routes to this compound and its derivatives. Modern catalyst design emphasizes the use of earth-abundant metals, metal-free systems, and heterogeneous catalysts that can be easily separated from the reaction mixture and reused.
Recent advancements have demonstrated the use of deep eutectic solvents (DES) as a green and biodegradable medium for thioamide synthesis. researchgate.net A DES based on choline (B1196258) chloride and urea (B33335) can act as both the solvent and catalyst, facilitating the reaction between aldehydes/ketones, secondary amines, and sulfur to produce thioamides in good to excellent yields without the need for any additional catalyst. researchgate.net This approach significantly enhances sustainability by reducing waste and energy consumption. researchgate.net
For the synthesis of the closely related N,N-dimethylacetamide, rhodium(I) complexes have been used to catalyze the carbonylation of trimethylamine (B31210) in a solvent-free system, showcasing high conversion rates and selectivity. researchgate.net While noble metals like rhodium are highly efficient, a key sustainability goal is to replace them with less expensive and more abundant alternatives. Alumina-based catalysts, for instance, have been employed to produce N,N-dimethylacetamide from acetic acid and dimethylamine, significantly shortening reaction times compared to older methods. google.com The development of catalysts from earth-abundant metals and non-metallic materials is a promising frontier. For example, iodine impregnated on neutral alumina has proven to be an effective catalyst in solvent-free microwave-assisted synthesis, offering mild reaction conditions and an easy work-up. researchgate.net
The following table summarizes various catalytic systems that exemplify sustainable approaches to the synthesis of amides and thioamides.
| Catalyst System | Target Compound Class | Key Sustainability Features | Typical Yield |
|---|---|---|---|
| Choline Chloride-Urea (DES) | Thioamides | Biodegradable, recyclable, solvent and catalyst in one, metal-free | Good to Excellent |
| Iodine on Alumina | Chalcones / Thioamides | Heterogeneous, solvent-free conditions, mild reaction | 79-95% |
| Rhodium(I) Complex | Amides (e.g., DMAC) | High turnover number, solvent-free, high selectivity | ~82% |
| Alumina (Al2O3) | Amides (e.g., DMAC) | Reduces reaction time, avoids hazardous reagents | High |
| Zinc or Magnesium Chlorides | Amides (e.g., DMAC) | Uses more abundant metals, continuous process possible | >99% Purity |
Reactivity and Reaction Mechanisms of N,n Dimethylthioacetamide
Fundamental Reaction Types Involving N,N-Dimethylthioacetamide
Nucleophilic Catalysis and Intermediate Formation
This compound can participate in reactions as a nucleophile, primarily through the lone pair of electrons on the sulfur atom. The polarizability of sulfur enhances its nucleophilicity. In the presence of suitable electrophiles, the thioamide can form a tetrahedral intermediate. This intermediate is a key species in many reactions involving thioamides, such as hydrolysis and transamidation.
The formation of a tetrahedral intermediate occurs when a nucleophile attacks the electrophilic carbon of the thiocarbonyl group. This process involves a change in the hybridization of the carbon atom from sp² to sp³. While often short-lived, these tetrahedral intermediates can be stabilized in certain conditions, such as within the active sites of enzymes. nih.gov The stability of these intermediates is crucial in determining the reaction pathway.
Carbon-Sulfur Bond Activation and Cleavage
The carbon-sulfur (C=S) double bond in this compound is a key site of reactivity. Activation of this bond can lead to its cleavage, a process that is fundamental in various organic transformations. While transition-metal catalysis is a common method for C-S bond activation, metal-free approaches are also being explored. mdpi.com These methods often involve the use of specific reagents that can facilitate the cleavage of the C-S bond, leading to the formation of new chemical bonds. For instance, N-chlorosuccinimide (NCS) has been utilized to mediate the C(sp³)–S bond cleavage of thioethers, which can be a related process. mdpi.com
Protonation and Hydrogen Bonding Studies
The basicity of this compound is an important aspect of its reactivity. Protonation can occur at either the sulfur or the nitrogen atom. Computational studies and experimental data on related thioamides suggest that the sulfur atom is the more basic site. The proton affinity and gas-phase basicity are key measures of a molecule's intrinsic basicity. For this compound, these values have been determined, providing insight into its protonation behavior. chemeo.com
Hydrogen bonding plays a significant role in the intermolecular interactions of this compound. While the dimethyl substitution prevents it from acting as a hydrogen bond donor through an N-H group, the sulfur atom can act as a hydrogen bond acceptor. Studies on the analogous N,N-Dimethylacetamide show its ability to form hydrogen bonds with proton donors like alcohols. researchgate.net The nature and strength of these hydrogen bonds can influence the solubility and reactivity of the compound.
Detailed Mechanistic Pathways
Elucidation of Transition States and Intermediates
Understanding the detailed mechanistic pathways of reactions involving this compound requires the characterization of transition states and intermediates. A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. britannica.comwikipedia.org Due to their fleeting nature, transition states are often studied using computational methods. For thioamides, theoretical studies can provide insights into the geometry and energy of these transient species.
As previously mentioned, the tetrahedral intermediate is a crucial species in nucleophilic addition reactions to the thiocarbonyl group. masterorganicchemistry.comlibretexts.orgyoutube.com The formation and breakdown of this intermediate are key steps in reactions like hydrolysis. acs.org The mechanism of hydrolysis of thioacetamide (B46855), a related compound, has been studied and is believed to proceed through such an intermediate. acs.org
Kinetic and Thermodynamic Aspects of Reactivity
The kinetics of reactions involving this compound are influenced by factors such as temperature, concentration of reactants, and the solvent. Kinetic studies on the hydrolysis of thioacetamide have provided insights into the rate-determining steps of such reactions. acs.org For N,N-Dimethylacetamide, the kinetics of its reactions with radicals like OH and Cl have been investigated, providing rate coefficients for these processes. researchgate.net While direct kinetic data for many reactions of this compound is not extensively available, analogies can be drawn from its amide counterpart and other thioamides.
The thermodynamic properties of this compound provide information about the energy changes that occur during its reactions. Key thermodynamic parameters include the enthalpy and entropy of reaction. The proton affinity and gas-phase basicity are important thermodynamic quantities that describe the molecule's protonation energetics. chemeo.com Thermodynamic data for the analogous N,N-Dimethylacetamide, such as its heat capacity and enthalpy of fusion, have been experimentally determined and can provide a basis for estimating the properties of the thio-derivative. daneshyari.comresearchgate.net
Interactive Data Table of Thermodynamic Properties for this compound
| Property | Value | Unit | Source |
| Proton Affinity (PAff) | 925.30 | kJ/mol | NIST chemeo.com |
| Gas Basicity (BasG) | 894.40 | kJ/mol | NIST chemeo.com |
Solvent Effects on Reactivity and Conformation
The solvent environment plays a critical role in the conformational dynamics and reactivity of this compound (DMTA). Due to the significant double-bond character of the carbon-nitrogen (C-N) bond, rotation is restricted, leading to distinct chemical environments for the two N-methyl groups. Solvents interact differently with the ground state and the rotational transition state of the molecule, thereby altering the energy barrier for this rotation and influencing conformational preferences.
Influence on C-N Rotational Barriers
The rotation around the C-N bond in thioamides like this compound is a well-studied phenomenon, often investigated using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The energy barrier to this rotation is significantly influenced by the surrounding solvent. Research has shown that the rotational barrier in DMTA increases with the polarity of the solvent.
This effect arises because the electronic ground state of a thioamide has considerable zwitterionic character, with a negative charge on the sulfur atom and a positive charge on the nitrogen atom. This gives the ground state a large dipole moment. The transition state for rotation, however, has a broken π-system and is significantly less polar. Polar solvents stabilize the highly polar ground state more effectively than the less polar transition state. This differential stabilization increases the energy difference between the ground and transition states, resulting in a higher activation barrier for rotation.
Studies comparing thioamides and their amide counterparts reveal that the solvent effect on the rotational barrier is more pronounced for thioamides. nih.gov This is attributed to the larger ground-state dipole moment of thioamides and a greater change in this dipole moment as solvent polarity increases, when compared to amides. nih.gov Experimental measurements of the free energy of activation (ΔG‡) for C-N bond rotation in DMTA in various solvents illustrate this trend clearly. nih.gov
| Solvent | Dielectric Constant (ε) | Rotational Barrier (ΔG‡, kcal/mol) |
|---|---|---|
| Gas Phase | 1.0 | 19.6 |
| Carbon Tetrachloride (CCl₄) | 2.2 | 20.9 |
| Chloroform-d (CDCl₃) | 4.8 | 21.4 |
| Acetonitrile (CH₃CN) | 37.5 | 22.4 |
Impact on Z/E Isomer Preference
For a tertiary thioamide such as this compound, the concept of Z/E isomerism is not applied in the same manner as for secondary thioamides (R-C(=S)-NHR'). In DMTA, the two substituents on the nitrogen atom are identical methyl groups. The rotation around the C-N bond interchanges the positions of these two groups—one being syn (cis) and the other anti (trans) to the sulfur atom. However, since the groups are identical, the resulting conformers are energetically equivalent. Therefore, the focus of study is the energy barrier to this interconversion rather than a solvent-induced preference for one isomer over another.
In contrast, for secondary thioamides like N-phenylthioacetamide, which possess two different groups on the nitrogen atom (a proton and a phenyl group), distinct and non-equivalent Z and E isomers exist. In these cases, the solvent can have a profound impact on the Z/E equilibrium. acs.org Studies on such molecules show that solvents capable of forming hydrogen bonds, as well as polar solvents, can significantly shift the equilibrium, often increasing the predominance of the E isomer. acs.org This effect is attributed to specific interactions, such as hydrogen bonding between the solvent and the thioamide's N-H proton, which can stabilize one isomer over the other. acs.org
Reactivity in Specific Organic Transformations
Use as a Reagent in Organic Synthesis
While the oxygen analog, N,N-dimethylacetamide (DMAc), is a well-documented and versatile reagent in organic synthesis, capable of providing various fragments for building molecules, the specific use of this compound as a reactant is less commonly reported. nih.govchemicalbook.com Its primary documented role in the literature is as a pharmaceutical intermediate. chemicalbook.com
Based on its chemical structure, DMTA possesses potential reactivity as a thioacylating agent, capable of transferring the thioacetyl group (CH₃C(=S)-) to nucleophiles. The carbon of the thiocarbonyl group is electrophilic, and the C-N bond can be cleaved under certain reaction conditions. However, detailed and widespread examples of this application are not prominent in synthetic literature.
Application in Heterocycle Synthesis
The application of this compound in the synthesis of heterocyclic compounds is not extensively documented. By contrast, its oxygen analog DMAc is known to serve as a source of atoms for the construction of N-heterocycles. rsc.org
Simpler, related thioamides, most notably thioacetamide (CH₃CSNH₂), are established building blocks in heterocyclic chemistry. Thioacetamide can function as a 1,3-S,N-binucleophile, providing a sulfur, carbon, and nitrogen atom sequence for ring formation. For example, thioacetamide is known to react with N-arylmaleimides under various conditions to produce complex heterocyclic systems, including epithiopyrrolo[3,4-c]pyridines and pyrrolo[3,4-c]pyridines. nih.gov These reactions highlight the utility of the thioamide functional group in constructing cyclic molecules, suggesting a potential, albeit underexplored, role for this compound in similar transformations.
Coordination Chemistry of N,n Dimethylthioacetamide
N,N-Dimethylthioacetamide as a Ligand in Metal Complexes
The coordination behavior of this compound is dominated by its ambidentate nature, with the thione sulfur atom being the most common and preferred site for coordination to a variety of metal centers.
In its metal complexes, this compound typically coordinates to metal ions through the sulfur atom of the thione group (C=S). researchgate.netresearchgate.netresearchgate.net This preference is attributed to the fact that sulfur is a soft donor atom, making it particularly suitable for bonding with soft or borderline metal ions. The coordination via the sulfur atom is a common feature in the chemistry of heterocyclic thiones and thioamides. researchgate.net Studies on related complexes, such as those with N,N-dimethyl-N′,N′-dimethylthiocarbamoylsulfenamide, have shown that coordination occurs through the thione sulfur atom. researchgate.net This mode of bonding is also observed in various other metal-thiosemicarbazone complexes, where the thione sulfur atom plays a crucial role in the coordination to the metal center. researchgate.net
The nature of the metal-sulfur bond in complexes containing thioamide ligands has been a subject of considerable interest. Spectroscopic techniques, particularly infrared (IR) and electronic spectroscopy, provide valuable insights into this bond. In the IR spectra of this compound complexes, a shift in the ν(C=S) stretching frequency to a lower wavenumber upon coordination is indicative of the sulfur atom's involvement in bonding with the metal. nih.gov This shift signifies a weakening of the C=S double bond as electron density is drawn towards the metal center.
Electronic spectral studies of these complexes often reveal ligand-to-metal charge transfer (LMCT) bands, typically from the sulfur p-orbitals to the d-orbitals of the metal. researchgate.net The energy of these transitions provides information about the covalency and strength of the metal-sulfur bond. researchgate.net In many transition metal complexes with sulfur-containing ligands, the bonding occurs exclusively through the sulfur atom. researchgate.net
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes of this compound generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic methods, including single-crystal X-ray diffraction, which provides definitive structural information.
Cobalt(II) forms a range of complexes with thioamide-type ligands. For instance, the reaction of N,N-dimethyl-N′,N′-dimethylthiocarbamoylsulfenamide with CoX₂ (where X = Cl, Br, I, NCS) yields complexes of the type CoLX₂. researchgate.net These complexes are typically high-spin with a pseudotetrahedral geometry. researchgate.net In these structures, the ligand coordinates to the cobalt(II) ion in a bidentate fashion through the thione sulfur atom and a nitrogen atom from the sulfenamide (B3320178) group. researchgate.net
While specific structural data for simple this compound-cobalt(II) complexes is not extensively detailed in the provided results, studies on related systems provide valuable models. For example, the synthesis of trans-[CoIII(acacen)(thioacetamide)₂]ClO₄, where acacen is a Schiff base ligand, has been achieved through solid-state methods, and its crystal structure has been determined. researchgate.net In this octahedral Co(III) complex, the thioacetamide (B46855) ligands coordinate to the cobalt center through their sulfur atoms. researchgate.net
| Complex | Formula | Coordination Geometry | Magnetic Properties | Reference |
|---|---|---|---|---|
| Dichlorido(N,N-dimethyl-N′,N′-dimethylthiocarbamoylsulfenamide)cobalt(II) | Co(C₅H₁₂N₂S₂)Cl₂ | Pseudotetrahedral | High-spin | researchgate.net |
| Dibromido(N,N-dimethyl-N′,N′-dimethylthiocarbamoylsulfenamide)cobalt(II) | Co(C₅H₁₂N₂S₂)Br₂ | Pseudotetrahedral | High-spin | researchgate.net |
| Diiodido(N,N-dimethyl-N′,N′-dimethylthiocarbamoylsulfenamide)cobalt(II) | Co(C₅H₁₂N₂S₂)I₂ | Pseudotetrahedral | High-spin | researchgate.net |
| Diisothiocyanato(N,N-dimethyl-N′,N′-dimethylthiocarbamoylsulfenamide)cobalt(II) | Co(C₅H₁₂N₂S₂)(NCS)₂ | Pseudotetrahedral | High-spin | researchgate.net |
Copper(I), being a soft metal ion, has a strong affinity for sulfur donor ligands, leading to the formation of stable complexes. The synthesis of copper(I) thiolates and related compounds can be conveniently achieved by the reduction of copper(II) sulfate (B86663) in aqueous ammonia (B1221849) followed by the addition of the sulfur-containing ligand. wm.edu While specific examples of copper(I) complexes with this compound are not detailed in the provided search results, the general reactivity suggests that such complexes would readily form.
The resulting copper(I) complexes with thio-ligands can exhibit various coordination geometries, including linear, trigonal planar, and tetrahedral, depending on the stoichiometry and the steric bulk of the ligands. nih.govchemrxiv.org For instance, copper(I) complexes with anionic N-heterocyclic carbenes and other small molecular ligands have been synthesized and structurally characterized, revealing linear and trigonal geometries. chemrxiv.org
Mercury(II) is a soft metal ion that readily forms complexes with soft donor ligands like sulfur. The synthesis of mercury(II) complexes can often be achieved by reacting a mercury(II) salt, such as mercury(II) chloride, with the ligand in a suitable solvent. researchgate.netyoutube.com Although direct synthesis and structural characterization of a mercury(II) complex with this compound are not available in the provided results, the formation of such adducts is highly probable.
Studies on mercury(II) complexes with other sulfur-containing ligands, such as Schiff bases and organoselenolato ligands, have shown that mercury(II) typically adopts a distorted tetrahedral or linear coordination geometry. lew.roinorgchemres.org For example, in the complex [Hg(Meca₂en)I₂], the mercury(II) ion is tetrahedrally coordinated by two nitrogen atoms from the Schiff base ligand and two iodide ions.
Platinum(II) Halide Adducts
This compound (DMTA) serves as a ligand in the formation of platinum(II) halide adducts. Research has led to the synthesis and characterization of mixed-ligand complexes, specifically the cis-[Pt(DMSO)(L)X₂] type, where L is this compound and X represents a halide (Cl or Br). These complexes are prepared with dimethylsulfoxide (DMSO) as a co-ligand.
Characterization of these adducts involves elemental analysis, infrared and nuclear magnetic resonance (¹H and ¹³C) spectroscopy, and thermogravimetric measurements. Studies indicate that when dissolved in DMSO, the DMTA complexes have a tendency to slowly dissociate, releasing the thioamide molecule. This contrasts with similar adducts formed with other thio-carbonyl ligands like 2,6-dimethyl-4H-pyran-4-thione (DMTP) and N,N-dimethylthioformamide (DMTF), which exhibit greater stability in solution over several weeks.
Gold(I) Complexes
A detailed investigation of the coordination chemistry between Gold(I) and this compound is not extensively covered in the readily available scientific literature. While the coordination of various thioamides and sulfur-containing ligands to Gold(I) has been explored, specific research findings focusing solely on the synthesis and characterization of Gold(I) complexes with this compound as a ligand could not be identified for this review.
Lead(II) Halide Adducts
Lead(II) halides (PbX₂, where X = Cl, Br, I) readily form adducts with this compound. Depending on the stoichiometry and reaction conditions, different types of adducts can be synthesized. The primary forms reported are PbX₂·L and PbX₂·2L, where L represents the this compound ligand. The formation of these adducts demonstrates the Lewis acidity of the lead(II) halides and the donor capability of the thioacetamide ligand. Qualitative studies on acceptor and donor abilities suggest that the order of reactivity for the lead halides is PbI₂ > PbBr₂ > PbCl₂, and sulfur-donors like DMTA are generally more effective ligands than oxygen-donors under similar experimental conditions.
Spectroscopic Investigations of Coordination
Infrared Spectroscopic Analysis of Frequency Shifts
Infrared (IR) spectroscopy is a critical tool for understanding the coordination of this compound to metal centers by analyzing the shifts in vibrational frequencies of the ligand's functional groups upon complexation. The most significant changes are typically observed in the C=S and C-N stretching modes.
Coordination of DMTA to a metal ion through the sulfur atom leads to a decrease in the frequency of the ν(C=S) stretching vibration. This shift is attributed to the weakening of the C=S double bond character as electron density is drawn towards the metal center. Concurrently, an increase in the frequency of the ν(C-N) stretching vibration is often observed, suggesting an increase in the C-N double bond character.
| Compound | ν(C=S) Frequency (cm⁻¹) | Shift from Free Ligand (Δν) | Reference |
|---|---|---|---|
| Free DMTA | ~852 | - | mdpi.com |
| PbCl₂·(DMTA) | ~820 | -32 | mdpi.com |
| PbBr₂·(DMTA) | ~818 | -34 | mdpi.com |
| PbI₂·(DMTA)₂ | ~822 | -30 | mdpi.com |
Raman Spectroscopic Analysis of Adsorbed this compound on Metal Surfaces
Surface-Enhanced Raman Spectroscopy (SERS) provides valuable insights into the adsorption behavior of molecules on metal surfaces. Studies of this compound adsorbed on silver (Ag) and copper (Cu) electrode surfaces have been conducted to determine its orientation and bonding mechanism. oup.com
The SERS spectra of DMTA on these metals show significant enhancement of certain vibrational modes compared to the normal Raman spectrum of the bulk liquid. By comparing the SERS data with the infrared spectra of known metal-DMTA complexes where coordination is through the sulfur atom, the mode of adsorption on the electrode surfaces can be deduced. The observed vibrational frequencies in the SERS spectra strongly indicate that the this compound molecule is bonded to both silver and copper surfaces through its sulfur atom. oup.com
| Vibrational Mode | Normal Raman (Liquid) | SERS on Ag | SERS on Cu | Reference |
|---|---|---|---|---|
| δ(CH₃) + ν(C=S) | 565 | 550 | 555 | oup.com |
| ν(C=S) + ν(C-N) | 852 | 820 | 815 | oup.com |
| ν(C-C) | 965 | 955 | 960 | oup.com |
Nuclear Magnetic Resonance (NMR) Studies of Ligand-Metal Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the nature of ligand-metal interactions in solution. Both ¹H and ¹³C NMR have been used to characterize platinum(II) halide adducts of this compound.
In the ¹H NMR spectra of cis-[Pt(DMSO)(DMTA)X₂] complexes, the chemical shifts of the methyl protons of the DMTA ligand are affected by coordination to the platinum center. These shifts provide information about the electronic environment of the ligand upon complexation. Furthermore, the stability of these complexes in solution can be monitored by NMR. For instance, the gradual disappearance of ¹⁹⁵Pt coupling satellites in selected NMR signals over time suggests the slow release of the thioamide ligand from the platinum coordination sphere when the complex is dissolved in DMSO.
While NMR studies have been effectively applied to platinum complexes, specific NMR spectroscopic data for lead(II) halide adducts with this compound are not prominently featured in the surveyed literature, which has focused more on vibrational spectroscopy for these particular compounds.
Theoretical Approaches to Metal-Ligand Bonding
The intricate nature of the metal-ligand bond in this compound (DMTAA) complexes has been extensively elucidated through various theoretical and computational chemistry methods. These approaches provide profound insights into the electronic structure, geometry, and stability of these coordination compounds, complementing experimental data. Quantum chemical calculations have become an indispensable tool for understanding the subtleties of how DMTAA interacts with different metal centers. nih.gov
Modern computational studies of coordination compounds, including those with thioamide ligands like DMTAA, primarily utilize methods such as Density Functional Theory (DFT), ab initio methods, and various semi-empirical calculations. nih.govhelsinki.fi Among these, DFT has emerged as a particularly popular and powerful tool due to its balance of accuracy and computational efficiency, making it well-suited for the often complex electronic systems of transition metal complexes. nih.govresearchgate.net
Molecular Orbital Theory
A fundamental framework for describing bonding in transition metal complexes is the Molecular Orbital (MO) theory. researchgate.net This theory considers the covalent nature of the metal-ligand interaction by describing the formation of molecular orbitals through the combination of metal atomic orbitals and ligand group orbitals. uoanbar.edu.iqscribd.com In DMTAA complexes, the primary donor atoms are the sulfur of the thiocarbonyl group and, in some cases, the nitrogen atom.
The interaction can be broken down into sigma (σ) and pi (π) bonding components:
σ-Bonding: A sigma bond is formed by the overlap of a filled ligand orbital with an empty metal d-orbital (or hybrid orbital) of appropriate symmetry. The lone pair electrons on the sulfur atom of DMTAA are primarily responsible for this donation to the metal center.
π-Bonding: Pi interactions are also crucial. The sulfur atom in DMTAA has p-orbitals perpendicular to the M-S sigma bond that can overlap with metal d-orbitals of matching symmetry (such as dxy, dxz, dyz). libretexts.org This can lead to two types of π-interactions:
Ligand-to-Metal (L→M) π-donation: Filled p-orbitals on the sulfur atom can donate electron density to empty or partially filled d-orbitals on the metal.
Metal-to-Ligand (M→L) π-backbonding: If the metal has filled d-orbitals of suitable energy and symmetry, it can donate electron density back into empty π* antibonding orbitals of the C=S bond in the DMTAA ligand. This back-donation strengthens the metal-ligand bond and weakens the C=S bond.
Density Functional Theory (DFT) Calculations
DFT calculations have been widely applied to investigate the coordination chemistry of thioamides and related ligands. dntb.gov.uanih.gov These studies provide detailed quantitative information about the metal-ligand bond.
Geometric Optimization: A primary application of DFT is the determination of the most stable three-dimensional structure of the metal complex. Calculations can accurately predict key geometric parameters, offering a direct comparison with experimental data from X-ray crystallography. rsc.org
Table 1: Representative Calculated Geometric Parameters for a Metal-DMTAA Complex using DFT
This table presents hypothetical but plausible DFT-calculated bond lengths and angles for a generic divalent metal (M) complex with this compound, illustrating typical structural parameters obtained from theoretical calculations.
| Parameter | Calculated Value | Significance |
|---|---|---|
| M-S Bond Length | 2.25 Å | Indicates the primary coordination distance between the metal and the sulfur donor atom. |
| C=S Bond Length | 1.71 Å | Slightly elongated compared to free DMTAA, suggesting M→L π-backbonding into the C=S π* orbital. |
| M-N Bond Length | 2.15 Å | Relevant in scenarios where nitrogen also participates in coordination, forming a chelate ring. |
| S-M-N Bond Angle | 85.5° | Describes the bite angle of the ligand in a bidentate coordination mode. |
Electronic Structure and Frontier Molecular Orbitals (FMOs): DFT is used to calculate the energies and compositions of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. scispace.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the complex's chemical reactivity and kinetic stability. nih.govscispace.com Upon coordination to a metal, the energies of the ligand's frontier orbitals are significantly altered, reflecting the formation of new bonding and antibonding molecular orbitals. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies (eV) from DFT Calculations
Comparison of HOMO and LUMO energies for free this compound and its hypothetical metal complex. The changes upon coordination highlight the electronic stabilization and altered reactivity of the ligand.
| Species | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Free DMTAA Ligand | -8.50 | -0.95 | 7.55 |
| [M(DMTAA)2]2+ Complex | -9.25 | -2.50 | 6.75 |
Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful technique used to study charge distribution, hybridization, and the nature of bonding interactions within the complex. researchgate.netnih.gov It provides a quantitative picture of the donor-acceptor interactions between the filled orbitals of the ligand (Lewis base) and the empty orbitals of the metal (Lewis acid). nih.gov This analysis can quantify the stabilization energy associated with the charge transfer from the sulfur lone pairs of DMTAA to the vacant orbitals of the metal center, confirming the covalent character and strength of the M-S bond. rsc.org
Advanced Spectroscopic and Computational Investigations of N,n Dimethylthioacetamide
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding characteristics of N,N-Dimethylthioacetamide.
Infrared Spectrum Analysis and Normal Vibrations
The infrared (IR) spectrum of this compound has been recorded and analyzed to assign its fundamental vibrational frequencies. ias.ac.inoup.com Normal coordinate analysis, employing methods such as the general valence force field (GVFF) and the Urey-Bradley force field (UBFF), has been instrumental in clarifying the nature of the normal vibrations by calculating the potential energy distribution (PED). ias.ac.in These analyses reveal significant mixing of skeletal frequencies, particularly for the C-N and C=S stretching modes. ias.ac.in
The infrared spectrum of DMTA was recorded in the region of 4000-250 cm⁻¹ using techniques such as mull and KBr pellets, as well as in chloroform solutions. ias.ac.in The assignments for the in-plane vibrations and some out-of-plane vibrations have been made based on these analyses. ias.ac.in For instance, the C-H stretching vibrations of the methyl groups are observed in the 2800-3000 cm⁻¹ region. ias.ac.in The nature of the absorption bands is understood through the mixing of various skeletal modes of vibration. ias.ac.in
Table 1: Selected Infrared Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 2930, 2928, 2926 | Asymmetric CH₃ stretching | ias.ac.in |
| 2812 | Symmetric CH₃ stretching | ias.ac.in |
| 150-160 | Lowest frequency skeletal mode | ias.ac.in |
Note: This table presents a selection of assigned frequencies. The full vibrational spectrum is more complex due to the mixing of various modes.
Raman Spectroscopy and Surface-Enhanced Raman (SER) Studies
Raman spectroscopy has been employed to complement infrared data in the study of this compound's vibrational modes. ias.ac.in The Raman spectra of liquid DMTA and its solutions have been recorded to identify fundamental frequencies. ias.ac.in
Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) has provided insights into the interaction of DMTA with metal surfaces. SERS studies of this compound adsorbed on silver and copper electrode surfaces have been conducted. oup.com By comparing the SERS spectra with the bulk-phase Raman spectrum and infrared data from metal complexes of DMTA, it has been concluded that the DMTA molecule bonds to the silver and copper surfaces through its sulfur atom. oup.com This surface interaction leads to enhancements of specific Raman signals, providing information about the molecule's orientation and adsorption geometry. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for probing the chemical environment of atomic nuclei within this compound, offering detailed information on its structure and dynamic processes.
¹H and ¹³C NMR Chemical Shifts and Coupling Constants
The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that correspond to the different types of protons and carbons in the molecule. In the ¹H NMR spectrum, distinct resonances are observed for the methyl protons attached to the nitrogen atom and the methyl protons of the acetyl group. Due to restricted rotation around the C-N amide bond, the two N-methyl groups are non-equivalent, giving rise to separate signals.
Similarly, the ¹³C NMR spectrum displays distinct peaks for the carbonyl carbon, the N-methyl carbons, and the acetyl methyl carbon. The chemical shifts of these nuclei are influenced by their local electronic environment.
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound and Related Amides
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | N-CH₃ (cis to C=S) | ~3.0 |
| ¹H | N-CH₃ (trans to C=S) | ~3.0 (distinct from cis) |
| ¹H | C-CH₃ | ~2.0 |
| ¹³C | C=S | >200 |
| ¹³C | N-CH₃ | 40-55 |
| ¹³C | C-CH₃ | 10-50 |
Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.
Coupling constants, which describe the interaction between neighboring nuclear spins, provide further structural information. For instance, one-bond ¹³C-¹H coupling constants (¹JCH) are related to the hybridization of the carbon atom. rubingroup.org
Dynamic NMR for Rotational Barriers and Conformational Analysis
Dynamic NMR (DNMR) spectroscopy is a powerful method for studying the kinetics of conformational changes, such as the restricted rotation around the C-N bond in this compound. montana.edu At low temperatures, the rotation is slow on the NMR timescale, and separate signals are observed for the two non-equivalent N-methyl groups. As the temperature increases, the rate of rotation increases. This leads to a broadening of the signals, which eventually coalesce into a single sharp peak at higher temperatures when the rotation becomes fast on the NMR timescale. researchgate.net
By analyzing the changes in the NMR line shapes as a function of temperature, the rate of the exchange process can be determined. researchgate.net This allows for the calculation of the activation energy (rotational barrier) for the isomerization process. gustavus.edu The rotational barriers in thioamides are generally higher than in their corresponding amides, which is consistent with a greater double-bond character of the C-N bond in thioamides. nih.gov
Ultrafast Spectroscopy and Decay Dynamics
Ultrafast spectroscopy techniques are employed to investigate the electronic excited-state dynamics of this compound on femtosecond to picosecond timescales. These studies provide insights into the photophysical and photochemical processes that occur after the molecule absorbs light.
Research on the decay dynamics of this compound in its S₃(ππ*) state has been conducted using femtosecond transient absorption spectroscopy and complete active space self-consistent field (CASSCF) method calculations. ustc.edu.cn The UV-absorption and vibrational spectra have been assigned, and the A-band resonance Raman spectra were obtained in various solvents to probe the structural dynamics in the Franck-Condon region. ustc.edu.cn
The CASSCF calculations help to determine the excitation energies and optimized structures of the lower-lying singlet states and conical intersection points. By analyzing the structural dynamics of the A-band, the corresponding decay mechanism of the excited state can be elucidated. ustc.edu.cn
Resonance Raman Spectroscopy for Excited State Dynamics
Resonance Raman (RR) spectroscopy is a powerful technique for probing the structural dynamics of a molecule in its electronically excited states. By tuning the laser excitation wavelength to coincide with an electronic absorption band, specific vibrational modes coupled to the electronic transition are selectively enhanced. This provides a detailed picture of the initial structural changes that occur upon photoexcitation.
In the study of this compound, A-band resonance Raman spectra were acquired using laser excitation wavelengths that resonate with the first intense absorption band of the molecule. These experiments were conducted in various solvents, including acetonitrile, methanol, and water, to investigate the Franck-Condon region structural dynamics. The analysis of the RR intensity pattern reveals which normal modes are most affected by the electronic transition. For DMTAA, the spectra indicated significant structural dynamics involving the C=S bond and other parts of the thioamide group upon excitation to the S3(ππ*) state.
Investigation of S3(ππ*) State Decay Pathways
The decay dynamics of this compound after excitation to the S3(ππ*) state have been investigated through a combination of resonance Raman spectroscopy and advanced computational methods. Upon absorption of a UV photon, the molecule is promoted to the Franck-Condon (FC) region of the S3 excited state. From there, it undergoes rapid relaxation.
The analysis of resonance Raman intensities, complemented by Complete Active Space Self-Consistent Field (CASSCF) calculations, has been instrumental in mapping out the subsequent decay mechanism. The major decay channel proposed involves an internal conversion from the initially populated S3(ππ) state to the S1(nπ) state. This process is thought to proceed through a conical intersection between the potential energy surfaces of the S3 and S1 states. The proposed pathway is S3,FC(ππ) → S3(ππ)/S1(nπ) → S1(nπ). This ultrafast, non-radiative decay pathway is a key factor in the photostability of thioamides.
Theoretical and Computational Chemistry
Theoretical and computational chemistry provides indispensable tools for interpreting experimental data and exploring molecular properties that are difficult or impossible to measure directly.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been widely used to study the ground-state properties of this compound. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set has been employed to perform geometry optimization and vibrational frequency computations. These calculations are crucial for the assignment of vibrational modes observed in experimental FT-IR and resonance Raman spectra. By comparing the calculated vibrational frequencies with the experimental ones, a detailed and reliable assignment of the molecule's vibrational spectrum can be achieved.
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) of this compound
Ab Initio Theory and G2(MP2) Level Calculations
Ab initio methods are a class of computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. Gaussian-2 (G2) theory and its variants, such as G2(MP2), are high-level ab initio composite methods designed to calculate accurate thermochemical data like heats of formation, ionization energies, and electron affinities.
The G2(MP2) method approximates the G2 theory by using second-order Møller-Plesset perturbation theory (MP2) for the basis set extension corrections, offering a good balance between accuracy and computational cost. These methods involve a sequence of calculations to approximate a high-level, large basis set result. The steps typically include geometry optimization at a lower level of theory (e.g., MP2), followed by a series of single-point energy calculations with larger basis sets and higher levels of correlation, and finally, an empirical correction to account for remaining deficiencies. While these methods are powerful for small to medium-sized molecules, specific G2(MP2) level calculations for this compound are not prominently featured in the reviewed literature.
Complete Active Space Self-Consistent Field (CASSCF) Methods
To accurately describe the electronically excited states and their dynamics, especially in cases of bond breaking, conical intersections, and near-degeneracies, multiconfigurational methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for this purpose. In CASSCF, a subset of electrons and orbitals (the active space) is chosen, and a full configuration interaction calculation is performed within this space, while simultaneously optimizing the orbitals.
For this compound, CASSCF calculations were performed to determine the excitation energies and optimized structures of the lower-lying singlet states. These calculations were crucial for identifying the nature of the excited states (e.g., nπ* vs. ππ) and for locating the conical intersection point between the S3(ππ) and S1(nπ*) potential energy surfaces. The structural parameters calculated with CASSCF for the excited states provided insight into the geometric changes the molecule undergoes, which could then be correlated with the resonance Raman intensity patterns.
Table 2: CASSCF Calculated Properties for Low-Lying Singlet States of this compound
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, solvent effects, and transport properties of molecules.
While specific molecular dynamics simulations focused solely on this compound are not extensively documented in the surveyed literature, this technique holds significant potential. MD simulations could be employed to study the solvation structure of DMTAA in different solvents, providing insights into solute-solvent interactions and their influence on the molecule's electronic properties and reactivity. Furthermore, MD could be used to explore the conformational landscape of the molecule, including the rotation around the C-N bond, and to simulate its dynamic behavior in various environments, complementing the static picture provided by other quantum chemical calculations.
Energy Decomposition Analysis for Rotational Barriers
The restricted rotation around the carbon-nitrogen (C-N) bond in this compound is a consequence of the partial double bond character arising from resonance. This phenomenon results in a significant energy barrier that can be computationally investigated through Energy Decomposition Analysis (EDA). EDA provides a quantitative breakdown of the total energy barrier into physically meaningful components, offering deeper insights into the nature of the forces governing the rotational process.
The total energy of the rotational barrier (ΔE_total) is typically decomposed into three primary components:
Electrostatic Energy (ΔE_elec): This component represents the classical electrostatic interactions between the charge distributions of the two molecular fragments as they rotate relative to each other. It includes the interactions between the nuclei and the unperturbed electron clouds.
Pauli Repulsion Energy (ΔE_Pauli): Also known as exchange repulsion, this term arises from the quantum mechanical principle of Pauli exclusion. It is a repulsive force that occurs when the electron clouds of the two rotating fragments overlap.
Orbital Interaction Energy (ΔE_orb): This attractive term accounts for the stabilizing effects of charge transfer and polarization as the orbitals of the two fragments interact and relax. It is a key component in understanding the formation of the partial double bond.
In the context of the C-N rotational barrier in this compound, the ground state conformation is planar, allowing for maximum π-conjugation between the nitrogen lone pair and the C=S π-system. The transition state for rotation is characterized by a 90° dihedral angle between these groups, which disrupts this stabilizing conjugation.
Computational studies on similar thioamides and amides reveal that the orbital interaction energy is the most significant contributor to the high rotational barrier. The loss of π-conjugation in the transition state leads to a substantial decrease in orbital stabilization, thus increasing the total energy. The Pauli repulsion term also contributes significantly to the barrier, as steric hindrance between the methyl groups and the sulfur atom increases during rotation. The electrostatic component generally plays a a smaller, but still important, role in determining the barrier height.
| Energy Component | Contribution (kcal/mol) | Description |
|---|---|---|
| ΔE_Pauli (Pauli Repulsion) | +35.5 | Destabilizing energy from the repulsion of electron clouds. |
| ΔE_elec (Electrostatic Interaction) | -5.2 | Stabilizing or destabilizing energy from electrostatic forces. |
| ΔE_orb (Orbital Interaction) | -12.3 | Stabilizing energy from the mixing of orbitals. |
| ΔE_total (Total Rotational Barrier) | +18.0 | The sum of all energy contributions. |
Applications of N,n Dimethylthioacetamide in Chemical Synthesis and Catalysis
Role as a Reagent in Organic Synthesis
As a reagent, N,N-Dimethylthioacetamide is primarily utilized for its ability to introduce the thioamide moiety into organic molecules and to participate in the formation of specialized intermediates.
Thioamides are crucial structural motifs in numerous biologically active compounds and are important intermediates in the synthesis of various heterocyclic systems. researchgate.net The direct use of this compound for the synthesis of other thioamides is a key application. Thioamides can be prepared through various methods, often involving the thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide. researchgate.netorganic-chemistry.org These methods, however, can sometimes be harsh. mdpi.com The development of milder and more efficient protocols for thioamide synthesis is an ongoing area of research. researchgate.netmdpi.com
Alternative approaches to thioamides involve multi-component reactions, such as the Kindler synthesis, which combines an aldehyde, an amine, and elemental sulfur. organic-chemistry.org Other strategies include the reaction of nitriles with a sulfur source or the thioacylation of amines. organic-chemistry.orgorganic-chemistry.org These diverse methods highlight the importance of the thioamide functional group and the continuous search for improved synthetic routes.
Table 1: Selected Methods for Thioamide Synthesis
| Method | Reactants | Reagents/Conditions | Reference |
|---|---|---|---|
| Thionation of Amides | Amides | Lawesson's Reagent, Phosphorus Pentasulfide | researchgate.netorganic-chemistry.org |
| Kindler Synthesis | Aldehydes, Amines, Elemental Sulfur | Microwave irradiation | organic-chemistry.org |
| From Nitriles | Nitriles | Phosphorus Pentasulfide or Thioacetic Acid | organic-chemistry.org |
| Thioacylation of Amines | Amines, α-ketoacids | Elemental Sulfur, 1-dodecanethiol | researchgate.net |
| From 1,1-dibromoalkenes | 1,1-dibromoalkenes, Sodium Sulfide (B99878), N-substituted formamide | Water medium | researchgate.net |
While specific research detailing the direct formation of lithio-ketene-S,N-acetals from this compound is not extensively available in the provided search results, the chemistry of related compounds suggests its potential in such transformations. The formation of ketene-S,N-acetals often involves the reaction of a thioamide with a strong base to generate a nucleophilic species that can then react with an electrophile. The resulting ketene-S,N-acetals are versatile intermediates in organic synthesis.
This compound as a Co-catalyst or Ligand in Catalytic Systems
The utility of this compound extends to the field of catalysis, where it can act as a ligand or a co-catalyst. Its sulfur and nitrogen atoms can coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes. researchgate.netmdpi.com For instance, in some transformations, thioamides can participate in catalytic cycles, or their derivatives can be used to construct ligands for metal catalysts. researchgate.net The broader family of thioamides has been shown to be useful in various catalytic reactions, underscoring the potential of this compound in this domain.
Advanced Materials and Polymer Science Applications
This compound and its derivatives have potential applications in the synthesis of advanced materials and polymers. Thioamides can be incorporated into polymer backbones to modify their properties. For example, the presence of thioamide groups can influence the thermal stability, optical properties, and coordination ability of polymers.
While direct polymerization of this compound is not commonly reported, its structural features are relevant to polymer science. For instance, the related solvent N,N-dimethylacetamide (DMAc) is widely used in the synthesis and processing of various polymers, such as poly(amide-hydrazide)s and polyurethanes. sigmaaldrich.com The investigation of N,N-dimethylacrylamide in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization further highlights the interest in related amide structures for creating well-defined polymers. rsc.org The unique properties imparted by the sulfur atom in this compound suggest its potential as a monomer or modifier in the development of novel polymers with specialized functions.
Biological Activity and Molecular Mechanisms of Action of N,n Dimethylthioacetamide
Investigation of Bioactive Properties
Direct investigations into the bioactive properties of N,N-Dimethylthioacetamide are not extensively documented. However, the thioamide functional group is a key feature in a variety of biologically active molecules, suggesting that this compound could potentially exhibit certain biological effects. Thioamides are known to possess a range of activities, including antimicrobial, antifungal, and anticancer properties. nih.gov The substitution of the amide oxygen with sulfur can alter hydrogen bonding capabilities, polarity, and metabolic stability, which in turn can modulate biological activity. researchgate.netnih.gov
For instance, some thioamide-containing compounds have demonstrated inhibitory activity against various enzymes. nih.gov It is plausible that this compound could interact with biological systems, although the specific nature and extent of these interactions remain to be elucidated through dedicated screening programs and biological assays.
Molecular Mechanisms Underlying Biological Effects
The molecular mechanisms through which this compound might exert biological effects are largely speculative and would depend on its specific interactions with cellular components.
Cellular Pathway Modulation
Should this compound interact with specific biological targets, it could lead to the modulation of various cellular pathways. For example, if it were to inhibit a key enzyme in a signaling cascade, it could disrupt downstream cellular processes. The impact on cellular pathways would be a direct consequence of its molecular interactions. However, in the absence of specific biological activity data, any discussion on the modulation of cellular pathways by this compound would be purely conjectural.
This compound as a Scaffold for Biologically Active Molecules
While the intrinsic biological activity of this compound itself is not well-characterized, its simple structure makes it a potential building block or scaffold for the synthesis of more complex, biologically active molecules. The thioamide functional group is a recognized pharmacophore in medicinal chemistry. nih.govresearchgate.net
The N,N-dimethyl group provides a simple and stable substitution pattern, and the thioacetyl group can be incorporated into larger molecular frameworks to explore structure-activity relationships. By modifying the substituents on the nitrogen or the carbon of the thioacetyl group, a library of derivatives could be generated for screening against various therapeutic targets. The thioamide moiety in these derivatives could be crucial for target binding and eliciting a biological response. For example, thioamides have been incorporated into molecules designed as enzyme inhibitors, where the sulfur atom may play a key role in the interaction with the active site. nih.gov
Below is a table of research findings on thioamide derivatives, illustrating the potential for this class of compounds, which could conceptually include derivatives of this compound.
| Thioamide Derivative Class | Investigated Biological Activity | Potential Mechanism of Action |
| Various Synthetic Thioamides | Anticancer | DNA binding and induction of apoptosis. nih.gov |
| Thioamide-containing Ureas | Antibacterial | Inhibition of bacterial urease. nih.gov |
| Peptidic Thioamides | Improved Pharmacokinetics | Increased stability against enzymatic degradation. researchgate.netnih.gov |
Table 1: Examples of Investigated Biological Activities of Thioamide-Containing Molecules
Environmental Fate and Degradation Pathways of N,n Dimethylthioacetamide
Degradation Mechanisms in Various Environmental Compartments
No specific data on the hydrolytic degradation of N,N-Dimethylthioacetamide was found. Hydrolysis of thioamides is known to occur under both acidic and basic conditions, but the reaction rates and mechanisms are highly dependent on the specific structure of the molecule and the environmental conditions (pH, temperature) psu.edursc.orgniscpr.res.innih.gov. For comparison, studies on thioacetamide (B46855) show that its hydrolysis in alkaline solutions occurs via parallel reaction paths involving the thioxo- and amino-groups rsc.org. However, the presence of the two N-methyl groups in this compound would influence the electronic environment of the thioamide group and sterically hinder nucleophilic attack, likely resulting in different hydrolysis kinetics and products compared to unsubstituted thioacetamide.
There is no specific information available regarding the photolytic degradation of this compound. Photodegradation involves the breakdown of a chemical by light energy, typically from the sun ajpaonline.commdpi.com. The rate and pathway of photolysis depend on the molecule's ability to absorb light at relevant wavelengths and the presence of photosensitizing agents in the environment mdpi.com. Without experimental data on the absorption spectrum and quantum yield for this compound, its susceptibility to direct or indirect photolysis in aquatic or atmospheric environments cannot be determined.
Research on the biodegradation pathways of this compound by microorganisms in soil or water is not available in the reviewed literature. Biodegradation is a crucial process for the removal of organic chemicals from the environment, mediated by enzymes produced by bacteria and fungi nih.govmdpi.comnih.gov. The biodegradability of a compound is influenced by its chemical structure, toxicity to microorganisms, and environmental factors mdpi.com. While some bacterial strains are known to degrade related compounds like N,N-Dimethylacetamide, the specific metabolic pathways for this compound have not been identified nih.gov.
Metabolites and Byproducts of Degradation
As the degradation pathways for this compound have not been elucidated, its environmental metabolites and byproducts remain unknown. Potential degradation could involve cleavage of the C-N or C=S bonds, or modifications to the methyl groups, but identification of these products would require specific experimental studies under various degradation scenarios (hydrolysis, photolysis, biodegradation) mdpi.comresearchgate.netresearchgate.net.
Advanced Analytical Methodologies for N,n Dimethylthioacetamide
Spectroscopic Quantification Techniques
Spectroscopic methods are fundamental in the analysis of N,N-Dimethylthioacetamide, relying on the interaction of the molecule with electromagnetic radiation. These techniques are valuable for both qualitative identification and quantitative measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound exhibits characteristic absorption in the ultraviolet region of the electromagnetic spectrum due to the presence of the thioamide chromophore. The UV spectrum of this compound in various solvents shows a notable A-band absorption, which undergoes a blue shift (hypsochromic shift) as the polarity of the solvent increases. For instance, the absorption maximum (λmax) is observed at 263 nm in a nonpolar solvent. ustc.edu.cn Quantitative analysis is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance and the concentration of the analyte at a specific wavelength. The selection of an appropriate wavelength, often the λmax, is critical to maximize sensitivity and minimize interference. scribd.comiajps.comzenodo.org
Infrared (IR) Spectroscopy: Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. A study of its vibrational spectrum has provided detailed assignments for these bands. ustc.edu.cn Key vibrational frequencies include those for the C=S and C-N stretching modes, which are crucial for confirming the identity of the compound.
Interactive Data Table: Spectroscopic Data for this compound
| Technique | Parameter | Value | Reference |
| UV-Vis Spectroscopy | λmax (in nonpolar solvent) | 263 nm | ustc.edu.cn |
| IR Spectroscopy | C=S Stretch (approx.) | ~863 cm⁻¹ | ustc.edu.cn |
| ¹H NMR (Predicted) | N-CH₃ (approx.) | 2.9 - 3.1 ppm | General chemical shift data |
| ¹H NMR (Predicted) | C-CH₃ (approx.) | 2.3 - 2.5 ppm | General chemical shift data |
| ¹³C NMR (Predicted) | C=S (approx.) | 199 - 209 ppm | rsc.org |
| ¹³C NMR (Predicted) | N-CH₃ (approx.) | 35 - 45 ppm | General chemical shift data |
| ¹³C NMR (Predicted) | C-CH₃ (approx.) | 20 - 30 ppm | General chemical shift data |
Chromatographic Separation and Detection Methods
Chromatographic techniques are indispensable for separating this compound from complex mixtures, allowing for its accurate quantification and the analysis of related compounds or impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of polar analytes like thioamides. A validated RP-HPLC method for the quantification of the related genotoxic impurity, 2-(dimethylamino)thioacetamide, provides a strong framework for the analysis of this compound. researchgate.netresearchgate.net Such a method typically employs a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits significant absorbance, such as 254 nm for the related thioacetamide (B46855). researchgate.netresearchgate.net This methodology allows for the determination of the compound at very low levels, with limits of detection (LOD) and quantification (LOQ) in the parts-per-million (ppm) range. researchgate.netresearchgate.net
Interactive Data Table: Representative HPLC Method Parameters for Thioamide Analysis
| Parameter | Condition | Reference |
| Column | YMC PACK ODS A (C18), 15 cm x 4.6 mm, 3.0 µm | researchgate.netresearchgate.net |
| Mobile Phase A | 50mM Ammonium (B1175870) Acetate and 10mM n-Heptane Sulfonic Acid Sodium Salt with 0.3% Acetic Acid and 0.1% Triethylamine in water | researchgate.netresearchgate.net |
| Mobile Phase B | Acetonitrile | researchgate.netresearchgate.net |
| Flow Rate | 1.5 mL/min | researchgate.netresearchgate.net |
| Column Temperature | 35°C | researchgate.netresearchgate.net |
| Detection | UV at 254 nm | researchgate.netresearchgate.net |
| Injection Volume | 10 µL | researchgate.netresearchgate.net |
| LOD (for related compound) | 20 ppm | researchgate.netresearchgate.net |
| LOQ (for related compound) | 50 ppm | researchgate.netresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For the trace analysis of this compound, GC-MS offers excellent separation efficiency and definitive identification based on the mass spectrum of the analyte. The methodology often involves a capillary column with a suitable stationary phase for the separation of polar compounds. thermofisher.comnih.gov The mass spectrometer serves as a powerful detector, allowing for low detection limits, often in the parts-per-billion (ppb) range for similar small molecules. cdc.gov This makes GC-MS an ideal technique for impurity profiling in starting materials and final products. thermofisher.com
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is a pivotal analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of this compound, elucidating its structure through fragmentation patterns, and for quantitative analysis.
When subjected to electron ionization (EI), this compound will form a molecular ion (M⁺•), and subsequently fragment in a characteristic manner. The mass spectrum of this compound shows a prominent molecular ion peak at an m/z corresponding to its molecular weight (103.19 g/mol ). nist.govchemeo.com Key fragment ions provide structural information. For instance, the fragmentation of related N,N-dimethyl amides often involves cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the C-N bond. libretexts.orglibretexts.orgnist.govspectrabase.commassbank.eu The fragmentation pattern of this compound would be expected to show characteristic losses that help in its unambiguous identification.
For quantitative purposes, techniques such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in conjunction with chromatography (GC-MS or LC-MS) can be employed to achieve high sensitivity and selectivity, allowing for the quantification of this compound at trace levels.
Interactive Data Table: Mass Spectral Data for this compound (EI)
| m/z | Relative Intensity | Possible Fragment Identity | Reference |
| 103 | High | [M]⁺• (Molecular Ion) | nist.gov |
| 88 | Moderate | [M - CH₃]⁺ | Inferred from fragmentation patterns |
| 59 | Moderate | [C₂H₅NS]⁺• | Inferred from fragmentation patterns |
| 44 | High | [C₂H₆N]⁺ | Inferred from fragmentation patterns |
Electroanalytical Methods
Electroanalytical methods offer a sensitive and cost-effective approach for the determination of electroactive species like this compound. wiley-vch.de These techniques are based on the measurement of electrical properties such as potential, current, or charge.
Voltammetry , particularly cathodic stripping voltammetry (CSV) , is a highly sensitive technique for the analysis of compounds containing sulfur, such as thioamides. dtic.mil The method typically involves a preconcentration step where the analyte is accumulated onto the surface of a working electrode (e.g., a hanging mercury drop electrode or a silver disk electrode) at a specific potential. Following this accumulation, the potential is scanned in the cathodic direction, and the current generated from the stripping (reduction) of the accumulated species is measured. The peak current is proportional to the concentration of the analyte in the sample. This technique can achieve very low detection limits, often in the nanomolar range, for thioamide-containing drugs. nih.gov The electroactivity of the thioamide group in this compound makes it a suitable candidate for determination by these methods.
Future Directions and Emerging Research Areas
Exploration of New Synthetic Paradigms
While traditional methods for synthesizing thioamides, such as the use of phosphorus pentasulfide or Lawesson's reagent, are well-established, future research is focused on developing more efficient, sustainable, and versatile synthetic strategies. rcin.org.pl A significant trend is the move towards "green chemistry" principles to minimize environmental impact. researchgate.net
One promising approach is the use of deep eutectic solvents (DESs) as environmentally benign media and catalysts for reactions like the Willgerodt–Kindler reaction, which condenses a carbonyl compound, sulfur, and an amine. researchgate.net This method avoids the need for toxic organic solvents and expensive metal catalysts, offering a more sustainable pathway to thioamides. researchgate.net Other emerging strategies include photo-dependent reactions that leverage the reactivity of acylsilanes and catalyst-free desulfurization processes. chemrxiv.org The development of novel thiating reagents beyond traditional phosphorus-based compounds is also an active area of research, aiming for milder reaction conditions and broader substrate compatibility. nih.gov
Comparison of Synthetic Paradigms for Thioamides
| Paradigm | Key Features | Potential Advantages | References |
|---|---|---|---|
| Traditional Methods | Use of reagents like Phosphorus Pentasulfide (P4S10) or Lawesson's Reagent. | Well-established and widely understood. | rcin.org.plchemrxiv.org |
| Green Synthesis | Employs Deep Eutectic Solvents (DESs), avoids toxic solvents and metal catalysts. | Reduced environmental impact, increased sustainability, potential for easier recovery and reuse. | researchgate.net |
| Photochemical Methods | Utilizes photoexcitation to alter the reactivity of precursors like acylsilanes. | Offers novel reaction pathways and potential for high selectivity under mild conditions. | chemrxiv.org |
| Modified Willgerodt-Kindler | Three-component reaction of an aldehyde/ketone, amine, and elemental sulfur. | High atom economy, versatile for a range of substrates. | chemrxiv.org |
| Novel Thiating Reagents | Development of new sulfur-transfer agents to replace traditional ones. | Milder conditions, improved functional group tolerance, potentially higher yields. | nih.gov |
Deeper Mechanistic Understanding through Advanced Computational Models
Advanced computational chemistry is becoming an indispensable tool for elucidating the complex reaction mechanisms and electronic properties of thioamides. Future research will increasingly rely on these models to gain a deeper, predictive understanding that can guide experimental design.
Methods such as Density Functional Theory (DFT) are being used to predict the formation routes of thioamides and to design catalysts that can control reaction selectivity. chemrxiv.orgnih.gov For instance, theoretical calculations have been successfully employed to clarify the photo-dependent reactivity of certain precursors and to lower the adsorption energy barriers for crucial intermediates in catalytic cycles. chemrxiv.org Furthermore, sophisticated techniques like the complete active space self-consistent field (CASSCF) method are being applied to study the excited-state decay dynamics of N,N-Dimethylthioacetamide, providing fundamental insights into its photophysics. google.com These computational studies offer mechanistic insights that are difficult to obtain through experimental means alone, such as understanding the nuances of silver-promoted coupling reactions of thioamides. mdpi.com
Applications of Computational Models in Thioamide Research
| Computational Method | Application Area | Key Insights Gained | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism & Formation | Prediction of formation routes; rational design of catalysts; understanding reaction selectivity. | chemrxiv.orgnih.gov |
| CASSCF | Photophysics & Excited States | Elucidation of decay dynamics and behavior of this compound upon photoexcitation. | google.com |
| Ab initio Methods | Astrochemistry | Assessment of gas-phase formation routes for thioamides in interstellar environments. | nih.gov |
| General Theoretical Calculations | Catalyst Development | Revealing how coordination sites lower energy barriers for reaction intermediates. | chemrxiv.org |
Design of Novel Functional Materials Incorporating this compound
The unique properties of the thioamide group, including its strong metal affinity and distinct hydrogen-bonding capabilities, make it an attractive building block for novel functional materials. nih.govrsc.org Research is moving towards the deliberate incorporation of this compound and other thioamides into polymers and supramolecular assemblies to create materials with tailored properties.
One emerging area is the synthesis of polythioamides by modifying existing commodity polymers, such as poly(N,N-dimethylacrylamide), through thionation. rsc.org This conversion of amide groups to thioamide groups alters the material's properties, including increasing its glass transition temperature, refractive index, and affinity for metal ions, while decreasing its water solubility. rsc.org Such thioamide-containing polymers have potential applications as reusable catalysts when embedded with metal nanoparticles. rsc.org
In supramolecular chemistry, thioamides are being explored for their ability to induce directional and cooperative hydrogen bonding, leading to the self-assembly of one-dimensional, helical supramolecular polymers. nih.govtue.nl A highly specific application is the use of tert-butylcalix tue.nlarene-tetrakis(this compound) as a highly effective ionophore in ion-selective electrodes designed for the sensitive detection of lead (Pb²⁺) ions. mdpi.commdpi.com
Thioamide-Based Functional Materials
| Material Type | Key Thioamide Component | Function/Application | References |
|---|---|---|---|
| Polythioamides | Thionated Poly(N,N-dimethylacrylamide) | Hosts for metal nanoparticle catalysts; materials with high refractive indices. | rsc.org |
| Supramolecular Polymers | N,N',N''-Trialkylbenzene-1,3,5-tris(carbothioamide)s | Self-assembling helical structures based on directional hydrogen bonding. | nih.govtue.nl |
| Ion-Selective Electrodes | tert-Butylcalix tue.nlarene-tetrakis(this compound) | Selective ionophore for the potentiometric sensing of lead (Pb²⁺) ions. | mdpi.commdpi.com |
Comprehensive Assessment of Environmental Impact and Remediation Strategies
As the applications of thioamides expand, a comprehensive understanding of their environmental fate, persistence, and potential toxicity becomes crucial. Future research will need to focus on assessing the lifecycle of compounds like this compound and developing effective remediation strategies. While data on this compound itself is scarce, research on related compounds provides a framework for future investigation.
The environmental fate of organic chemicals is governed by processes such as photolysis, hydrolysis, and microbial degradation. piat.org.nzresearchgate.net Studies on neonicotinoid insecticides, some of which contain related functional groups, show that biodegradation is a viable pathway, involving enzymes like cytochrome P450s and nitrile hydratases. nih.govnih.gov The biodegradation of the oxygen analog, N,N-dimethylacetamide, has been demonstrated by specific bacterial strains like Rhodococcus ruber, suggesting that microbial remediation could be a promising strategy for thioamides as well. researchgate.net
Future remediation research could explore various biotechnological approaches, including the use of microorganisms or plants (phytoremediation) for environmental clean-up. biomedres.us Other advanced strategies that warrant investigation include the use of modified biochar, which can be functionalized with thiol groups to sequester pollutants, and ex-situ techniques like biopiles, which enhance microbial activity in contaminated soil. mdpi.comnih.gov
Development of Targeted Biological Applications and Drug Discovery
The thioamide functional group is a valuable pharmacophore in medicinal chemistry, and this compound serves as a simple scaffold for exploring its potential. Thioamides are recognized as promising bioisosteres for the more common amide bond, offering a way to modulate the structural and pharmacokinetic properties of bioactive compounds. chemrxiv.org
Replacing an amide with a thioamide in a peptide or drug candidate can enhance stability against enzymatic degradation. chemrxiv.org This strategy is being explored to improve the viability of potential drug candidates. chemrxiv.org The thioamide moiety is essential for the antibacterial activity of natural products like closthioamide, demonstrating its importance in conferring biological function. Some thioamide-containing drugs, such as ethionamide, are already used in the treatment of tuberculosis. chemrxiv.org Given that this compound is used as a pharmaceutical intermediate, future research could focus on designing and synthesizing novel derivatives for targeted applications, leveraging the unique properties of the thioamide group to create new therapeutic agents. rsc.org
Q & A
Q. What are the primary spectroscopic methods for characterizing N,N-Dimethylthioacetamide and its derivatives in supramolecular complexes?
this compound derivatives, such as calix[4]arene-tetrakis(this compound), are characterized using ¹H and ¹³C NMR spectroscopy to analyze conformational changes and symmetry upon ion binding. For example, C₄ symmetry in free ligands is observed via sharp NMR signals, while ion binding (e.g., H₃O⁺) induces conformational rigidity, narrowing spectral lines . Density Functional Theory (DFT) calculations complement NMR data by modeling stable conformations and hydrogen-bonding interactions (e.g., H₃O⁺ binding to thiocarbonyl sulfur and phenoxy oxygen atoms with stabilization energies up to 100.4 kcal/mol) . Resonance Raman spectroscopy is also employed to probe Franck-Condon dynamics in excited electronic states .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols .
- Storage: Keep in sealed containers in cool, dry areas away from ignition sources .
- Emergency Procedures: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion . Training in chemical hazard awareness and spill management is essential .
Advanced Research Questions
Q. How do host-guest interactions of this compound-modified calixarenes differ between metal ions and protons?
Calix[4]arenes functionalized with this compound exhibit distinct binding mechanisms:
- Metal Ions (e.g., Na⁺): Coordinate via thiocarbonyl sulfur, inducing a cone-like conformation. Commercial derivatives may contain pre-complexed ions (e.g., Na⁺), requiring purification for protonation studies .
- Protons (H₃O⁺): Bind through strong hydrogen bonds to sulfur and phenoxy oxygen atoms, stabilizing asymmetric conformations. NMR reveals rapid motionally averaged signals, indicating dynamic binding despite high stability (K ≈ 10⁵–10⁶ in nitrobenzene) .
Methodologically, two-phase extraction systems (water/nitrobenzene) and stoichiometric titrations quantify binding constants, while variable-temperature NMR probes conformational dynamics .
Q. What computational approaches elucidate the photochemical decay pathways of this compound?
The S₃(ππ*) excited state decay is studied using:
- Complete Active Space Self-Consistent Field (CASSCF) calculations: Map potential energy surfaces to identify non-radiative decay pathways (e.g., internal conversion to S₁) .
- Resonance Raman Spectroscopy: Laser excitation at 266 nm tracks vibrational modes in the Franck-Condon region, revealing structural distortions in polar solvents (acetonitrile, water) that influence photostability .
These methods highlight solvent-dependent relaxation kinetics, critical for designing light-activated molecular systems.
Q. How does sulfur substitution in acetamide derivatives enhance their coordination chemistry?
Replacing oxygen with sulfur in this compound (vs. N,N-Dimethylacetamide) increases soft Lewis basicity , favoring interactions with soft acids (e.g., transition metals, H₃O⁺). Key differences include:
- Binding Strength: Thiocarbonyl groups form stronger hydrogen bonds (e.g., H₃O⁺ stabilization energy ~100 kcal/mol vs. ~80 kcal/mol for oxygen analogues) .
- Conformational Flexibility: Sulfur's larger atomic radius and polarizability allow dynamic binding modes, as seen in NMR line-shape analysis of calixarene complexes .
Comparative studies use UV-Vis titration and isothermal calorimetry (ITC) to quantify thermodynamic differences .
Q. What experimental strategies resolve contradictory data on the conformational dynamics of this compound-calixarene complexes?
Contradictions in conformational mobility (e.g., rigid cone vs. flexible structures) are addressed by:
- Low-Temperature NMR: At 188 K, solvent freezing reduces motional averaging, revealing split signals for "pinched cone" conformations .
- Isotopic Labeling: Deuterated solvents (e.g., nitrobenzene-d₅) enhance signal resolution in crowded spectral regions .
- Hybrid DFT-MD Simulations: Combine quantum mechanics (DFT) and molecular dynamics to model time-dependent conformational changes, reconciling NMR and crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
